![molecular formula C13H9Cl2NO4S B2503576 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid CAS No. 312274-91-2](/img/structure/B2503576.png)

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

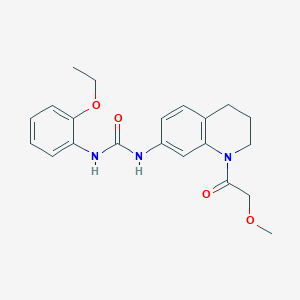

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid is a compound that can be associated with a variety of chemical and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated, which can give insights into its potential characteristics and applications.

Synthesis Analysis

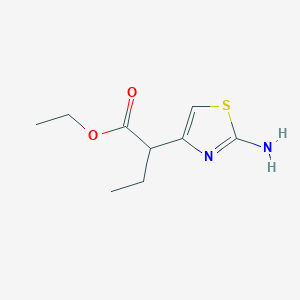

The synthesis of related compounds, such as 4-chloro-3-sulfamoyl benzoic acid derivatives, involves reactions with carboxy-protected amino acids/dipeptides or aromatic/heterocyclic sulfonamides/mercaptans . These methods could potentially be adapted for the synthesis of this compound by considering the position of the chloro and sulfamoyl groups on the benzene ring.

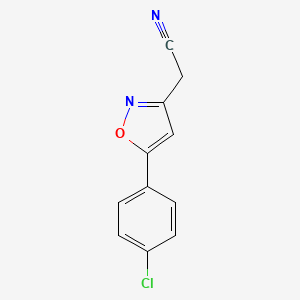

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often contains planar segments, such as the chlorophenyl ring, which can influence the overall geometry and electronic properties of the molecule . The inclination of substituent planes relative to each other can affect the molecule's reactivity and interaction with other molecules.

Chemical Reactions Analysis

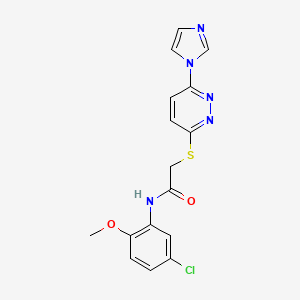

Compounds with azo, sulfamoyl, and benzoic acid groups can undergo various chemical reactions. For instance, the electrochemical reduction of azo compounds can lead to the formation of amino derivatives . Although the specific reactions of this compound are not detailed, it can be inferred that the presence of electron-withdrawing groups such as chloro and sulfamoyl may influence its reactivity in similar electrochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and sulfamoyl-substituted benzoic acid derivatives can be diverse. For example, some derivatives exhibit strong inhibitory properties against carbonic anhydrase isozymes and show potential as topical antiglaucoma agents . The antimicrobial activity of thioureides derived from related compounds suggests that this compound could also possess biological activity . Additionally, the molecular structure and vibrational spectra of similar molecules have been studied, providing insights into their stability and electronic properties .

科学的研究の応用

Carbonic Anhydrase Inhibitors

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid derivatives have been studied for their role as carbonic anhydrase inhibitors, particularly in the context of treating glaucoma. These derivatives demonstrated potent inhibitory activity against carbonic anhydrase isozymes CA II and IV, which are involved in aqueous humor secretion in the eye. Their efficacy as topical anti-glaucoma agents was confirmed through in vivo studies on rabbits (Mincione et al., 2001).

Reactivity with Sulfur- and Oxygen-Containing Nucleophiles

Research on (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a compound related to this compound, investigated its reactivity with sulfur- and oxygen-containing nucleophiles. This study provided insights into chemical interactions and functionalization of acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Water Purification Applications

Studies have explored the use of chlorophenols, including derivatives similar to this compound, in water purification. These compounds were examined for their oxidation rate to carbon dioxide when exposed to near UV light in aqueous suspensions of titanium dioxide, indicating potential applications in water treatment processes (Matthews, 1990).

Synthesis of Antimicrobial Agents

Research has been conducted on synthesizing antimicrobial agents from derivatives of this compound. These studies have focused on developing compounds with moderate activity against various bacterial and fungal strains, highlighting the potential of these derivatives in creating new antimicrobial drugs (Sah et al., 2014).

Antidiabetic Agents

A significant research application of this compound derivatives is in the development of antidiabetic agents. Studies have synthesized and evaluated the in vitro antidiabetic potential of these compounds, particularly against α-glucosidase and α-amylase enzymes. These studies provide a basis for the development of new antidiabetic medications (Thakral et al., 2020).

Biodegradation Studies

Research on the biodegradation of herbicides, including chlorimuron-ethyl, has utilized derivatives of this compound. These studies offer insights into environmentally friendly methods for herbicide removal, contributing to the understanding of microbial degradation processes in environmental science (Li et al., 2016).

作用機序

Target of Action

Compounds with similar structures have been known to exhibit diverse biological properties .

Mode of Action

It’s worth noting that compounds with similar structures often undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been reported for their potential in inhibiting α-glucosidase and α-amylase , which are key enzymes in the digestion of carbohydrates.

Pharmacokinetics

The compound is a powder at room temperature , which might influence its bioavailability.

Result of Action

Compounds with similar structures have been reported for their potential in exhibiting various biological activities, such as antibacterial, diuretic, antithyroid, antidiabetic, anticancer, antitubercular, anti-inflammatory, aldose reductase inhibitor, antioxidant, etc .

Action Environment

The compound is stable at room temperature , which might suggest its stability under normal environmental conditions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPRMTCMCSOUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)